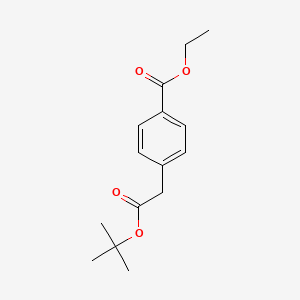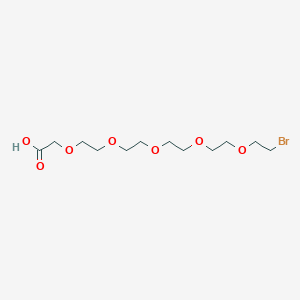
(2,6-Difluoro-4-iodophenyl)methanol
Vue d'ensemble
Description
(2,6-Difluoro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H5F2IO and a molecular weight of 270.02 g/mol . It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, with a methanol group (-CH2OH) attached to the benzene ring at the para position relative to the iodine atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-4-iodophenyl)methanol typically involves the iodination of a difluorobenzene derivative followed by the introduction of the methanol group. One common method involves the reaction of 2,6-difluorophenylboronic acid with iodine in the presence of a palladium catalyst to form 2,6-difluoro-4-iodophenylboronic acid. This intermediate is then subjected to a Suzuki coupling reaction with formaldehyde to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Difluoro-4-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding difluorophenylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used in substitution reactions.
Major Products Formed
Oxidation: 2,6-Difluoro-4-iodobenzaldehyde or 2,6-Difluoro-4-iodobenzoic acid.
Reduction: 2,6-Difluoro-4-iodophenylmethanol.
Substitution: 2,6-Difluoro-4-aminophenylmethanol or 2,6-Difluoro-4-thiolophenylmethanol.
Applications De Recherche Scientifique
(2,6-Difluoro-4-iodophenyl)methanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (2,6-Difluoro-4-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and iodine atoms can enhance its binding affinity to these targets, leading to the modulation of their activity. The methanol group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,6-Difluoro-4-bromophenyl)methanol
- (2,6-Difluoro-4-chlorophenyl)methanol
- (2,6-Difluoro-4-methylphenyl)methanol
Uniqueness
(2,6-Difluoro-4-iodophenyl)methanol is unique due to the presence of the iodine atom, which can undergo specific reactions that are not possible with bromine or chlorine analogs. The iodine atom also imparts different electronic properties to the compound, affecting its reactivity and interactions with molecular targets .
Propriétés
IUPAC Name |
(2,6-difluoro-4-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPVCKMIQUNOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















